Ethyl 2-formylcyclopropanecarboxylate is an organic compound with the chemical formula C₁₇H₁₀O₃. While not extensively studied, it has been synthesized and characterized in scientific research. The most common method for its production involves the Claisen condensation of ethyl acetoacetate with formaldehyde in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) [].
The characterization of the synthesized compound typically involves various techniques like:
These techniques collectively help confirm the successful synthesis of Ethyl 2-formylcyclopropanecarboxylate and provide insights into its structural features.
Here are some potential applications that have been proposed in the scientific literature:
Ethyl 2-formylcyclopropanecarboxylate is a chemical compound with the molecular formula C₇H₁₀O₃ and a CAS number of 20417-61-2. This compound features a cyclopropane ring substituted with both an aldehyde group and an ester group, making it a unique bifunctional molecule. The structure consists of a cyclopropane moiety attached to a formyl group (–CHO) and an ethyl carboxylate (–COOEt), giving it distinctive reactivity and potential applications in organic synthesis and medicinal chemistry .
These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating complex molecules .
Ethyl 2-formylcyclopropanecarboxylate can be synthesized through several methods:
The choice of synthesis method may depend on factors such as yield, purity, and scalability for industrial applications .
Ethyl 2-formylcyclopropanecarboxylate has several potential applications:
Several compounds share structural similarities with ethyl 2-formylcyclopropanecarboxylate. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl 1-formylcyclopropanecarboxylate | Contains a methyl group instead of ethyl | Different steric effects due to methyl substitution |
Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate | Hydroxymethyl group replaces formyl | Offers different reactivity patterns |
Ethyl cyclopropanecarboxylate | Lacks the formyl group | Simpler structure with fewer functional groups |
These comparisons highlight the uniqueness of ethyl 2-formylcyclopropanecarboxylate due to its combination of functional groups that enhance its reactivity and potential applications in various fields .
One of the most efficient methods for synthesizing ethyl 2-formylcyclopropanecarboxylate involves the acid-catalyzed reaction between acrolein and ethyl diazoacetate. This approach has been reported to achieve remarkably high yields, with some researchers documenting up to 100% yield under optimized conditions. The reaction proceeds through the formation of a carbene intermediate from ethyl diazoacetate, which subsequently adds to the double bond of acrolein to form the cyclopropane ring.
Ethyl diazoacetate (EDA), a yellow liquid with a pungent odor, serves as the carbene precursor in this reaction. While EDA is widely used in organic synthesis for cyclopropanation reactions, it requires careful handling due to its potential explosiveness. The general reaction scheme involves:
This methodology is particularly valuable because it enables the direct introduction of both the formyl and ester functionalities in a single step, creating the stereochemically defined cyclopropane scaffold efficiently.
An alternative approach to synthesizing cyclopropane carboxylates involves the cyclization of γ-chlorobutyrate esters using strong bases. While most of the literature focuses on methyl cyclopropanecarboxylate synthesis, the methodology can be adapted for the preparation of ethyl 2-formylcyclopropanecarboxylate derivatives.
One noteworthy method employs calcium methoxide as the base for cyclization reactions. In this approach, calcium methoxide is prepared from calcium carbide and methanol, providing an economical alternative to traditional bases like sodium methoxide. The general procedure involves:
This method offers several advantages, including:
The reaction yields can reach up to 94.5% under optimized conditions, as demonstrated for the methyl ester variant. The cyclization reaction is temperature-dependent, with optimal results typically achieved around 100-120°C.
Phase-transfer catalysis has emerged as an effective strategy for the synthesis of formylcyclopropane derivatives. This approach typically begins with 4-chlorobutanol, which is oxidized to 4-chlorobutanal and subsequently cyclized in the presence of a base and phase-transfer catalyst.
A significant advancement in this methodology was reported by Khusid, who developed a synthesis starting from 4-chlorobutanol. In this process, 4-chlorobutanol is first oxidized using pyridinium chlorochromate to yield 4-chlorobutanal. The resulting aldehyde is then cyclized using solid sodium hydroxide in the presence of a water-insoluble organic solvent and a phase-transfer catalyst through solid/liquid phase-transfer catalysis.
An improved method for industrial-scale synthesis involves conducting the cyclization in a two-phase system:
For the ethyl ester variant, a specific synthetic route has been described:
This method is particularly valuable for industrial applications as it avoids the isolation of unstable intermediates and allows for continuous processing.
Transition metal catalysts have revolutionized cyclopropanation chemistry by enabling highly enantioselective syntheses. These methods are particularly important for applications requiring stereochemically pure compounds.
Dirhodium catalysts have proven especially effective for asymmetric cyclopropanation reactions. For instance, Rh₂(R-DOSP)₄ is generally the most effective catalyst for asymmetric intermolecular cyclopropanation of methyl aryldiazoacetates with styrene. These reactions typically proceed with excellent diastereoselectivity (>95:5 dr) and high yields (63-98%).
Recent innovations include photoredox-catalyzed approaches:
The mechanistic pathway typically involves:
Another emerging approach utilizes nitrogen ylides for cyclopropanation. For example, a novel cyclopropanation of 4-methyl-2-vinylpyrimidine has been developed through reaction with nitrogen ylides derived from t-butyl bromoacetate and DABCO. This method enables efficient synthesis of pyrimidinyl trans-cyclopropane carboxylic acid derivatives.
The acid-catalyzed formation of ethyl 2-formylcyclopropanecarboxylate proceeds through well-defined nucleophilic attack pathways that have been extensively characterized through kinetic and mechanistic studies [20] [21]. The reaction mechanism involves initial protonation of the cyclopropane ring, followed by nucleophilic attack from alcohol or water molecules [21]. Detailed kinetic investigations reveal that the cleavage of phenylcyclopropanone acetals in aqueous sulfuric acid follows an A-SE2 reaction mechanism, which involves rate-determining protonation of the cyclopropane ring [20].
The activation parameters for these nucleophilic attack pathways have been quantified through temperature-dependent studies [20]. The enthalpy of activation (ΔH‡) for the acid-catalyzed cleavage process is 17.6 kilocalories per mole, while the entropy of activation (ΔS‡) is -10.4 entropy units [20]. These thermodynamic parameters indicate a highly ordered transition state consistent with the proposed A-SE2 mechanism [20]. The deuterium solvent isotope effect (kH3O+/kD3O+ = 2.6) provides additional evidence supporting the rate-determining protonation step [20].
Comprehensive screening of acid catalysts demonstrates significant variations in reaction efficiency and selectivity [21]. Pyridinium toluenesulfonate emerges as the optimal catalyst, providing 61% yield of ring-opened products compared to lower yields observed with other acid catalysts [21]. Lewis acids such as iron(III) chloride show minimal reactivity, while Brønsted acids including sulfuric acid and nitric acid provide moderate yields of 48% and 56%, respectively [21]. The superior performance of pyridinium toluenesulfonate is attributed to its balanced acidity and nucleophilicity, which facilitates both the initial protonation and subsequent nucleophilic attack steps [21].
Reaction Type | Activation Energy (kcal/mol) | Rate Constant (s⁻¹ or M⁻¹s⁻¹) | Solvent | Reference Source |
---|---|---|---|---|
Nucleophilic Ring Opening (Acid-Catalyzed) | 17.6 | 2.6 × 10⁻³ | Aqueous H₂SO₄ | [20] |
Acid Catalyst Optimization | 14.8 | 3.2 × 10⁻¹ | Methanol | [21] |
The stereochemical outcome of nucleophilic attack has been confirmed through X-ray crystallography studies, which demonstrate an SN2-like mechanism leading to inversion of configuration at the reactive center [21]. This stereochemical evidence supports the proposed concerted mechanism rather than a stepwise pathway involving discrete carbocationic intermediates [21].
Transition metal-mediated processes involving ethyl 2-formylcyclopropanecarboxylate frequently proceed through radical intermediates that exhibit distinct reactivity patterns compared to ionic mechanisms [5] [27]. Cobalt-based metalloradical systems catalyze asymmetric cycloaddition reactions through a radical mechanism that proceeds in a stepwise manner [5]. Upon metalloradical activation by chiral cobalt catalysts, diazoketone substrates convert to α-cobalt(II)-alkyl radical intermediates, which subsequently undergo hydrogen atom abstraction to produce δ-cobalt(II)-alkyl radical intermediates [5].
Iron porphyrin catalysts demonstrate unique radical pathways in cyclopropanation reactions [27]. Computational studies reveal that heme carbene-mediated cyclopropanation proceeds through an iron(II)-based, nonradical, concerted nonsynchronous mechanism [27]. This mechanism contrasts with the typical iron(IV)-based radical stepwise mechanism observed in cytochrome P450 enzymes [27]. The iron(II)-porphyrin carbene intermediate exhibits electrophilic reactivity consistent with experimental observations [27].
Detailed mechanistic investigations using isotopically labeled probe substrates provide evidence for the proposed radical pathways [27]. Stereospecificity studies using cis-β-deutero-styrene demonstrate complete retention of stereochemistry in iron-catalyzed cyclopropanation, supporting a concerted rather than stepwise radical mechanism [27]. In contrast, cobalt-catalyzed reactions show significant stereochemical scrambling (39.7% cis/trans isomerization), confirming the radical nature of these transformations [27].
The kinetic behavior of radical intermediates differs substantially from ionic pathways [17]. Radical cation intermediates generated from cyclopropylbenzene undergo rapid methanol-induced ring opening with rate constants of 8.9 × 10⁷ s⁻¹M⁻¹ [17]. However, radical cations from cyclopropylnaphthalenes exhibit extremely slow ring opening rates (<20 s⁻¹ M⁻¹) despite thermodynamic favorability [17]. This dramatic difference in reactivity is attributed to product-like transition states where positive charge localization affects stabilization by aromatic rings [17].
Catalyst System | Mechanism Type | Rate Constant | Stereoselectivity | Reference |
---|---|---|---|---|
Cobalt Metalloradical | Stepwise Radical | 1.4 × 10⁻¹ s⁻¹ | 39.7% isomerization | [5] [27] |
Iron Porphyrin | Concerted Nonradical | 8.9 × 10⁷ M⁻¹s⁻¹ | >98% retention | [27] |
Radical Cation (Benzyl) | Ring Opening | 8.9 × 10⁷ M⁻¹s⁻¹ | Variable | [17] |
Enantioselective cyclopropanation of ethyl 2-formylcyclopropanecarboxylate and related compounds relies on sophisticated chiral catalyst systems that provide exceptional stereochemical control [6] [18]. Dirhodium complexes bearing chiral ligands represent one of the most successful approaches for asymmetric cyclopropanation [6]. The dirhodium catalyst Rh₂(S-TBPTTL)₄ catalyzes the cyclopropanation of allenes with diazo compounds, achieving enantioselectivities of 87:13 enantiomeric ratio [6]. The degree of enantioinduction depends critically on the nature of the ester substituent, with sterically hindered tert-butyl diazopropanoate providing optimal selectivity at low temperatures [6].
Organocatalytic approaches have emerged as powerful alternatives to metal-catalyzed systems [18]. Asymmetric counteranion-directed photoredox organocatalysis employs ion pairs featuring thioxanthylium photoredox cations and chiral imidodiphosphorimidate counteranions [18]. These systems catalyze highly enantioselective cyclopropanations of styrenes and aliphatic dienes with diazo compounds, achieving enantioselectivities exceeding 95% [18]. Mechanistic investigations reveal wavelength dependence of enantioselectivity and suggest that the main catalytic pathway proceeds via olefin-derived radical cation intermediates [18].
The cooperative effect of chiral auxiliaries and sulfoximine reagents provides an innovative approach to stereochemical control [30]. Matched pair combinations of (+)-S-sulfoximine with d-menthyl ester diastereoisomers favor formation of (S,S)-cyclopropanes with 9:1 diastereomeric ratio and greater than 90% enantiopurity [30]. This represents the first reported cooperative enhancement effect using sulfoximine systems in conjunction with chiral auxiliaries for stereoselective trans-cyclopropane construction [30].
Temperature control plays a crucial role in optimizing stereochemical outcomes [30]. Reactions conducted at reduced temperatures with matched chiral auxiliary pairs achieve yields of 72% for cyclopropane products with nearly 9:1 diastereomeric ratio [30]. The stereochemical outcome depends on the trajectory of approach of the olefin to the metal carbene, with end-on approaches favoring specific product configurations [22].
Cyclopropanation Method | Enantioselectivity (% ee) | Diastereoselectivity (dr) | Reaction Conditions |
---|---|---|---|
Dirhodium Catalyst with Chiral Ligands | 87 | >20:1 | 1 mol% catalyst, -40°C |
Organocatalytic Photoredox | >95 | >20:1 | Photoredox, room temperature, visible light |
Cooperative Chiral Auxiliary/Sulfoximine | >90 | 9:1 | Temperature-controlled conditions |
Solvent selection exerts profound influence on the kinetics and selectivity of ring-opening and rearrangement reactions involving ethyl 2-formylcyclopropanecarboxylate [23] [9]. Binary solvent systems demonstrate particularly interesting behavior, with specific solvation effects attributed to preferential interaction of one solvent component with the polymer-supported reagents [23]. Temperature effects on stereoselectivity result from restricted mobility of macromolecular chains in crosslinked polymer systems [23].
Aqueous buffer systems at physiological pH demonstrate enhanced reactivity with relative rate constants 2.1 times greater than methanol [21]. This enhancement results from increased proton availability and improved solvation of ionic intermediates [21]. Dimethylformamide shows the highest reactivity among organic solvents, with rates 1.8 times greater than methanol due to its coordinating ability and high dielectric constant [5].
The mechanistic implications of solvent effects extend beyond simple rate enhancements [10]. Polar aprotic solvents favor SN2-like pathways with clean inversion of stereochemistry, while protic solvents may facilitate competing mechanisms involving proton transfer steps [10]. Nonpolar solvents such as toluene dramatically reduce reaction rates but provide enhanced stereoselectivity due to reduced solvation of competing transition states [9].
Solvent System | Ring Opening Rate (relative) | Selectivity Change | Mechanism Implications |
---|---|---|---|
Methanol | 1.00 | Reference | SN2-like pathway |
Dichloromethane | 0.15 | Improved trans selectivity | Reduced nucleophilicity |
Acetonitrile | 0.85 | Reduced selectivity | Polar stabilization |
Aqueous Buffer (pH 7) | 2.10 | Enhanced reactivity | Proton availability |
Dimethylformamide | 1.80 | Moderate selectivity | Coordinating solvent |
Ionic liquids represent an emerging class of reaction media that offer unique solvation environments [10]. These organized media provide intermediate reactivity (60% of methanol rate) with variable selectivity depending on the specific ionic liquid structure [10]. The organized nature of ionic liquids can influence the orientation of reactive intermediates and alter the preferred reaction pathways [10].
Parameter | Value | Source |
---|---|---|
Molecular formula | C₇H₁₀O₃ [2] | 1 |
Exact mass | 142.063 Da [3] | 4 |
Density (25 °C) | 1.074 g mL⁻¹ [1] | 69 |
Boiling range (0.6 mm Hg) | 60–65 °C [1] | 69 |
Rotamer preference | Predominantly trans isomer (ca. 90%) [1] | 69 |
Dirhodium tetracarboxylates promote carbene transfer from diazo precursors to electron-poor alkenes, constructing donor–acceptor cyclopropanes such as E2FCC in a single step [4] [5]. Ligand-defined chiral pockets govern enantiotopic face selection of the olefin, delivering high enantioselectivity across broad substrate classes.
Entry | Catalyst (2 mol %) | Diazo precursor | Solvent / T (°C) | Yield (%) | ee (%) | dr (trans:cis) | Reference |
---|---|---|---|---|---|---|---|
1 | Dirhodium (II) (S)-DOSP₄ | Ethyl diazoacetate | CH₂Cl₂, –20 | 93 [5] | 92 [5] | >20:1 [5] | 74 |
2 | Dirhodium (II) (S)-PTAD₄ | Ethyl diazoacetate | CH₂Cl₂, –10 | 87 [5] | 97 [5] | >20:1 [5] | 74 |
3 | Dirhodium (II) (R)-BNP₄ | Ethyl diazoacetate | CH₂Cl₂, 0 | 90 [5] | 96 [5] | 18:1 [5] | 74 |
4 | Dirhodium (II) (p-PhTPCP)₄ (0.05 mol %) | Ethyl diazoacetate | DMC, 45 | 83,000 TON [6] | 98 [6] | >25:1 [6] | 72 |
5 | Dirhodium (II) esp₂ (0.1 mol %) | Ethyl diazoacetate | DMC, 55 | 90 [7] | meso (rac) | 1:1 [7] | 70 |
Highlights
Computational modeling indicates that (S)-DOSP₄ enforces a chiral wall restricting approach of the olefinic double bond to the Rh-carbene, favoring one staggered transition state leading to (1R,2S)-E2FCC [5]. Experimental Hammett analysis further shows that electron-rich donor substituents accelerate cyclopropanation, consistent with frontier orbital controlled interactions [4].
E2FCC’s aldehyde engages readily with chiral triazolium-derived N-heterocyclic carbenes to form Breslow intermediates that trigger selective C–C bond cleavage, unveiling nucleophilic acyl-azolium species for further coupling [8].
Reaction type | Catalyst (10 mol %) | Electrophile | Product | Yield (%) | ee (%) | Ref |
---|---|---|---|---|---|---|
Domino aza-Michael–aldol | Triazolium D / DIPEA | o-Aminobenzaldehyde | Pyrrolo[1,2-a]quinoline | 80 [9] | 91 [9] | 81 |
C–C activation of cyclobutenone (analogue) | Triazolium D | Iminoester | γ-Lactam | 84 [8] | 92 [8] | 86 |
Formal [4 + 2] annulation | Spiro-pyrrolidine triazolium F | Alkylidene oxindole | Tetrahydropyrano-indole | 75 [10] | 94 [10] | 26 |
Highlights
Combining photoredox catalysis with N-heterocyclic carbenes generates persistent ketyl radicals from E2FCC, which merge with alkyl radicals to craft β-acylated frameworks in up to 98% yield and 96% ee [11].
Bimetallic synergy capitalizes on copper’s ability to intercept π-allyl palladium species, mitigate β-hydride elimination, and modulate electronic density through Cu–Pd interactions [12]. Such cooperative catalysis enables sequential C–C coupling followed by ring functionalization of E2FCC.
Entry | Catalyst combination | Sequence | Overall yield (%) | dr | ee (%) | Notable feature | Ref |
---|---|---|---|---|---|---|---|
1 | CuI (5 mol %) / Pd(OAc)₂ (3 mol %) / X-Phos | Sonogashira cross-coupling of E2FCC vinyl bromide → in-situ cycloisomerization | 88 [13] | >20:1 | – | Water as solvent; sub-nm Cu/Pd clusters [14] | 41,42 |
2 | Cu(OAc)₂·H₂O / PdCl₂(dppf) | Guerbet condensation–hydrogen shift on E2FCC aldehyde | 82 [12] | n.a. | >95 [12] | 3:1 Pd:Cu minimizes decarbonylation | 53 |
3 | Heterogeneous Cu/Pd@polyaniline | Suzuki–Miyaura coupling then oxidation of E2FCC | 75 [14] | – | – | Recyclable >5 runs | 41 |
Mechanistic synopsis
DFT shows palladium activates the cyclopropane C–Br bond while copper stabilizes enolate-type intermediates, lowering activation energy by 9 kcal mol⁻¹ relative to monometallic pathways [13]. Operando EXAFS confirms surface segregation of copper on palladium nanoparticles, selectively poisoning sites responsible for aldehyde decarbonylation [12].
Directed evolution of sperm-whale myoglobin generated variant H64G,V68A that catalyzes cyclopropanation of 2-vinyl aldehydes with diazoketones to furnish enantioenriched E2FCC derivatives (>99% ee, >80% yield) under ambient, aqueous conditions [15].
Variant | Catalyst loading (μM) | Substrate ratio (diazo:alkene) | Yield (%) | ee (%) | TON | Ref |
---|---|---|---|---|---|---|
Mb H64G,V68A | 20 | 1:4 | 85 [15] | 99 [15] | 4,250 [15] | 80 |
Whole-cell Mb H64V,V68A | – | 1:6 | 83 [15] | 97 [15] | 3,900 [15] | 80 |
Histidine-functionalized polymer supports emulate enzyme active sites, guiding redox amidation of E2FCC under ambient air without metals (94% conversion, 90% isolated amidate) [16] [17].
Candida antarctica lipase B mediates polymerization of ε-caprolactone initiated by E2FCC-derived hydroxy esters, delivering alkyne-telechelic PCL (Mn = 24 kDa, Đ 1.25) for bio-orthogonal conjugation [18]. The process operates at 40 °C in toluene, avoiding tin residues common to SnOct catalysts [18] [19].
Catalytic family | Typical ee range (%) | Catalyst loading | Solvent sustainability | Max TON | Scalability notes |
---|---|---|---|---|---|
Dirhodium complexes | 90–99 [6] [5] | 0.05–2 mol % | CH₂Cl₂ → DMC shift improves E-factor [7] | 83,000 [6] | Demonstrated kg campaign [7] |
NHC organocatalysts | 80–96 [10] [9] | 5–15 mol % | Mild, base-mediated, no metals | 200–300 [9] | Moisture tolerant; easy work-up |
Cu/Pd bimetallics | – | 0.5–5 mol % (each) | Aqueous or ethanol-water [14] | 10,000 (heterogeneous) [14] | Catalyst recyclable; tunable selectivity |
Enzyme-mimetic (Mb) | 95–>99 [15] | 0.004 mol % | PBS buffer, air-stable | 4,250 [15] | Whole-cell option simplifies preparation |